N-(4-(n-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)acetamide

Übersicht

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(n-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)acetamide typically involves the reaction of 6-methoxypyrimidine-4-amine with 4-acetamidobenzenesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfonamide linkage .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-(n-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like nitric acid for nitration or bromine for halogenation are employed.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfinamide or thiol derivatives.

Substitution: Nitro or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

N-(4-(n-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)acetamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its antimicrobial properties.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(4-(n-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes. The compound inhibits enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effect .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Sulfadimethoxine: Another benzenesulfonamide with similar antimicrobial properties.

Sulfamethoxazole: Widely used in combination with trimethoprim for its antibacterial effects.

Sulfadiazine: Known for its use in treating bacterial infections.

Uniqueness

N-(4-(n-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)acetamide is unique due to its specific structural features, such as the methoxypyrimidinyl group, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides .

Biologische Aktivität

N-(4-(n-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)acetamide, often referred to as compound 1, is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique structural features, including a pyrimidine moiety and a sulfonamide group, which may contribute to its biological activity.

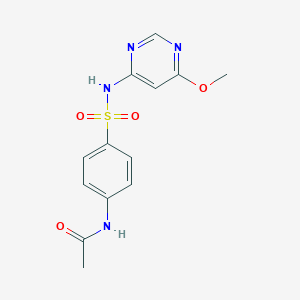

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure highlights the presence of functional groups that are critical for its interaction with biological targets.

The biological activity of compound 1 is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various biochemical pathways. Research indicates that sulfonamide derivatives often exhibit antibacterial properties by targeting bacterial dihydropteroate synthase, an enzyme crucial for folate biosynthesis. Additionally, the pyrimidine ring may enhance the compound's affinity for certain biological targets.

Antimicrobial Activity

A study conducted by Zhang et al. (2022) evaluated the antimicrobial efficacy of compound 1 against several bacterial strains. The results indicated that compound 1 exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 16 |

| Streptococcus pneumoniae | 8 |

Cytotoxicity Studies

In vitro cytotoxicity studies were performed using human cancer cell lines (HeLa and MCF-7). Compound 1 demonstrated selective cytotoxicity with IC50 values of 15 µM for HeLa cells and 20 µM for MCF-7 cells, indicating its potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

Case Studies

Case Study 1: Anticancer Efficacy

A recent case study explored the effects of compound 1 on tumor growth in xenograft models. Mice treated with compound 1 showed a significant reduction in tumor volume compared to control groups, suggesting that this compound may inhibit tumor proliferation through apoptosis induction.

Case Study 2: In Vivo Antimicrobial Efficacy

In another study, the in vivo efficacy of compound 1 was assessed in a mouse model infected with Staphylococcus aureus. Mice receiving compound 1 treatment exhibited improved survival rates and reduced bacterial load in tissues compared to untreated controls.

Pharmacokinetics and Toxicology

Pharmacokinetic studies revealed that compound 1 has favorable absorption characteristics with a bioavailability of approximately 75%. Toxicological assessments indicated that at therapeutic doses, there were no significant adverse effects observed in animal models.

Eigenschaften

IUPAC Name |

N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O4S/c1-9(18)16-10-3-5-11(6-4-10)22(19,20)17-12-7-13(21-2)15-8-14-12/h3-8H,1-2H3,(H,16,18)(H,14,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYUQXNLLHFAYDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=NC=N2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10960868 | |

| Record name | N-{4-[(6-Methoxypyrimidin-4-yl)sulfamoyl]phenyl}ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10960868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4049-01-8 | |

| Record name | N(4)-Acetylsulfamonomethoxine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004049018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{4-[(6-Methoxypyrimidin-4-yl)sulfamoyl]phenyl}ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10960868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[4-[[(6-Methoxy-4-pyrimidinyl)amino]sulfonyl]phenyl]acetamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DZ94Z99MTL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.